Compound Description: Am80 is a synthetic retinoid extensively studied for its potent topical antipsoriatic activity [, , , , , , ]. Its metabolism, absorption, distribution, and excretion have been thoroughly investigated in various animal models and humans. Am80 exhibits low percutaneous absorption and undergoes hydroxylation and taurine conjugation as major metabolic pathways.
Compound Description: This compound exhibits bone morphogenetic protein-2 (BMP-2) stimulating activity, promoting osteoblast differentiation and nascent bone formation .
Compound Description: This compound is a radiolabeled sulfonylurea receptor 1 (SUR1) ligand developed for potential pancreatic β-cell imaging using positron emission tomography (PET) .
5. 2-[(Naphthalen-2-yl)carbamoyl]benzoic acid (β-Naptalam)* Compound Description: β-Naptalam is a phthalamic acid derivative known for its geotropically active properties in plants .* Relevance: This compound shares the benzamide structural motif with 2-[(Carbamothioylamino)carbamoyl]benzoic acid. This structural similarity, despite different biological targets, underscores the importance of the benzamide moiety in influencing biological activity and provides a point of comparison for understanding the structure-activity relationships of the target compound.
6. 2-(Phenylcarbamoyl)benzoic acid* Compound Description: This compound is another phthalamic acid derivative with reported geotropic activity in plants .* Relevance: As a simplified analog of 2-[(Carbamothioylamino)carbamoyl]benzoic acid, lacking the carbamothioylamino substituent, this compound can provide insights into the contribution of this specific substituent to the overall activity and properties of the target compound. Comparing their activities could help elucidate the structure-activity relationships and guide further modifications.
2-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzoic acid
Compound Description: Similar to the previous two compounds, this is a geotropically active phthalamic acid derivative .
8. 3-(Aminooxalyl-amino)-2-phenylamino-benzoic acid derivatives* Compound Description: This series of compounds was synthesized and evaluated for their anti-inflammatory and analgesic activities .* Relevance: These compounds share the core structure of a substituted benzoic acid with 2-[(Carbamothioylamino)carbamoyl]benzoic acid. Additionally, they highlight the potential for therapeutic applications of structurally related compounds, particularly in the realm of inflammation and pain management.
Compound Description: This series, similar to the previous entry, consists of compounds evaluated for their anti-inflammatory and analgesic effects .
Compound Description: This series involves the synthesis and characterization of carbamoyl glycose substituted acrylic acid and benzoic acid coordinated with rare earth elements (RE) .
11. 4-[1-{[bis-(4-Methyl-phenyl)-methyl]-carbamoyl}-3-(2-ethoxy-benzyl)-4-oxo-azetidine-2-yloxy]-benzoic acid (BCEAB)* Compound Description: BCEAB is a novel chymase inhibitor that demonstrated the suppression of cardiac fibrosis in cardiomyopathic hamsters .* Relevance: While structurally distinct from 2-[(Carbamothioylamino)carbamoyl]benzoic acid, BCEAB showcases the potential of benzoic acid derivatives in targeting specific enzymes. This finding encourages further investigations into the target compound's potential inhibitory activity against various enzymes, including chymase.
12. 5-({[2-Amino-3-(4-carbamoyl-2,6-dimethyl-phenyl)-propionyl]-[1-(4-phenyl-1H-imidazol-2-yl)-ethyl]-amino}-methyl)-2-methoxy-benzoic acid* Compound Description: This compound and its related crystal forms and zwitterionic forms are the subject of several patents focusing on their synthesis and potential applications [, , , , ]. * Relevance: Although structurally complex, this compound exemplifies the broad range of modifications possible for benzoic acid derivatives containing carbamoyl functionalities. It underscores the importance of exploring different substituents and their arrangements to identify potentially valuable pharmacological properties for 2-[(Carbamothioylamino)carbamoyl]benzoic acid.
13. (S)-2-(2-[18F]Fluoroethoxy)-4-([3-methyl-1-(2-piperidin-1-yl-phenyl)-butyl-carbamoyl]-methyl)-benzoic acid ([18F]Repaglinide)* Compound Description: This is a radiolabeled derivative of the antidiabetic drug repaglinide, developed for potential use in imaging pancreatic β-cell mass via PET .* Relevance: This compound highlights the versatility of modifying benzoic acid derivatives containing carbamoyl linkers for targeted imaging applications. Similar to the [11C]Methoxy-repaglinide example, it suggests the possibility of radiolabeling 2-[(Carbamothioylamino)carbamoyl]benzoic acid with isotopes like 18F or 11C to study its tissue distribution and pharmacokinetic properties in vivo.
Compound Description: This compound is a m-terphenyl derivative characterized by X-ray crystallography .
15. 4-[[N-(α-Phenyl-2-piperidino-benzyl)carbamoyl]methyl]benzoic acid (AZ-DF 265)* Compound Description: AZ-DF 265 is a substituted benzoic acid that stimulates insulin release from pancreatic β-cells .* Relevance: Sharing the core structure of a substituted benzoic acid with a carbamoyl linker, AZ-DF 265 emphasizes the potential of this chemical class in modulating important biological targets like ion channels and influencing hormone secretion. This finding suggests that 2-[(Carbamothioylamino)carbamoyl]benzoic acid might also interact with similar biological pathways, warranting further investigation.
16. 2,6-Dinitrobenzoic acid salts with isomeric n-({[(pyridin-1-ium-n-ylmethyl)carbamoyl]formamido}methyl)pyridin-1-ium (n= 2, 3, and 4)* Compound Description: These are a series of salts formed by combining 2,6-dinitrobenzoic acid with various isomeric di-cationic pyridinium derivatives . * Relevance: This series, although structurally diverse, exemplifies the potential of forming salts with benzoic acid derivatives to modify their physicochemical properties. Exploring salt formation with 2-[(Carbamothioylamino)carbamoyl]benzoic acid could potentially improve its solubility, stability, or bioavailability, broadening its potential applications.
17. 4-(6-Carbamoyl-8-oxo-9-phenyl-8,9-dihydro-7H-purin-2-yl)benzoic acid (Compound 11)* Compound Description: This compound is a potent protein kinase CK2 (CK2α) inhibitor identified through virtual screening and structure-activity relationship studies .* Relevance:Compound 11, with its substituted benzoic acid and carbamoyl group, showcases the potential of this chemical class as kinase inhibitors. This finding suggests that 2-[(Carbamothioylamino)carbamoyl]benzoic acid might also exhibit inhibitory activity against various kinases, including CK2α, warranting further evaluation.
18. 2-(5-((6-Methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)carbamoyl)-1,3,4-thiadiazol-2-yl)benzoic acid (Compound 9'b) and other 1,3,4-Thiadiazole Derivatives of 3-Aminopyridin-2(1H)-ones* Compound Description: This group of compounds demonstrates significant α-glucosidase inhibitory activity, exceeding the potency of the reference drug acarbose .* Relevance: Although structurally different from 2-[(Carbamothioylamino)carbamoyl]benzoic acid, these 1,3,4-thiadiazole derivatives showcase the potential of incorporating diverse heterocyclic systems for enzyme inhibition. This finding encourages exploring the target compound's potential inhibitory activity against various enzymes, including α-glucosidase.
19. {[Zn(hipamifba)(H2O)]·2H2O}n (Compound 1) and {[Cd(hipamifba)(H2O)2]·2H2O}n (Compound 2) (H2hipamifba = 4-(((4-((carboxymethyl)carbamoyl)phenyl)amino)methyl)benzoic acid)* Compound Description: These are two coordination polymers (CPs) containing zinc and cadmium metal centers, respectively, synthesized using the ligand H2hipamifba . They act as efficient, recyclable, and heterogeneous catalysts for the Strecker reaction to synthesize α-aminonitriles.* Relevance: While structurally dissimilar to 2-[(Carbamothioylamino)carbamoyl]benzoic acid, these CPs showcase the application of metal coordination with benzoic acid-derived ligands in catalysis. This highlights the potential of exploring the target compound as a ligand for metal coordination, potentially leading to catalytically active complexes with applications in organic synthesis.
20. (S)-2-((1-(Hexadecylamino)-4-(methylthio)-1-oxobutan-2-yl)carbamoyl)benzoic acid (HMTA)* Compound Description: HMTA is a methionine-derived organogelator that forms gel lubricants with enhanced lubricating performance and self-healing properties . * Relevance: Though structurally distinct from 2-[(Carbamothioylamino)carbamoyl]benzoic acid, HMTA showcases the ability of appropriately designed benzoic acid derivatives with long alkyl chains to self-assemble and form functional materials. This suggests exploring the potential of modifying the target compound with similar long alkyl chains to investigate its self-assembly properties and explore potential applications in material science, beyond its potential biological activity.
21. N-acetylphenylalanylmethionine and propanoic 3-[(2,5-dimethylphenyl)carbamoyl]-2-(piperazin-1-yl) acid* Compound Description: These are two of five scaffolds without structural resemblance to sialic acid but showing moderate neuraminidase (NA) inhibitory activity against influenza A viruses (H1N1 and H5N2) .* Relevance: Despite the structural dissimilarity to 2-[(Carbamothioylamino)carbamoyl]benzoic acid, these scaffolds highlight the potential of exploring non-sialic acid-like structures for inhibiting viral NA. This finding encourages investigating the target compound for its potential antiviral activity, particularly against influenza viruses.
22. 3-(Propylaminosulfonyl)-4-chlorobenzoic acid* Compound Description: This is one of five scaffolds that exhibited moderate NA inhibitory activity against influenza A viruses (H1N1 and H5N2) .* Relevance: While structurally distinct from 2-[(Carbamothioylamino)carbamoyl]benzoic acid, this scaffold highlights the potential of exploring benzoic acid derivatives with sulfonamide groups for inhibiting viral NA. This finding encourages further investigations into the target compound's potential antiviral activity, particularly against influenza viruses, considering the presence of a thiourea moiety in its structure.
23. Ascorbic acid (Vitamin C)* Compound Description: This essential nutrient is one of five scaffolds tested for influenza A virus NA inhibitory activity and showed moderate non-competitive inhibition .* Relevance: Though structurally unrelated to 2-[(Carbamothioylamino)carbamoyl]benzoic acid, the inclusion of ascorbic acid emphasizes the importance of evaluating known bioactive molecules as potential starting points for developing novel antiviral agents. This approach could provide valuable insights for modifying the target compound to enhance its potential antiviral activity.
24. 4-(Dipropylsulfamoyl)benzoic acid (Probenecid)* Compound Description: Probenecid, a drug used to treat gout and hyperuricemia, was identified as one of five scaffolds with moderate NA inhibitory activity against influenza A viruses .* Relevance: While structurally dissimilar to 2-[(Carbamothioylamino)carbamoyl]benzoic acid, probenecid highlights the potential of repurposing existing drugs with benzoic acid scaffolds for antiviral therapy. This finding encourages investigating the target compound's potential for repurposing, particularly in the context of viral infections, considering its structural similarities to probenecid.
25. N-(Benzyl carbamothioyl)-2-hydroxy substituted benzamides and 2-Benzyl Amino-Substituted Benzoxazines* Compound Description: This group of compounds was synthesized and evaluated for their antibacterial and antifungal activities .* Relevance: These compounds share the benzamide core structure with 2-[(Carbamothioylamino)carbamoyl]benzoic acid, and the presence of the carbamothioyl group in some derivatives allows for a direct comparison of their biological activities. This comparison could provide valuable information about the impact of substituent modifications on the benzamide core and their influence on antimicrobial activity.
26. 1,5-Benzooxazepine derivatives from chalcones derived from 2-(4-acetyl phenyl carbamoyl) benzoic acid* Compound Description: These compounds, synthesized from chalcones derived from a benzoic acid precursor, were evaluated for their antibacterial activity .* Relevance: These derivatives highlight the potential of modifying benzoic acid derivatives, particularly those with carbamoyl groups, to access diverse heterocyclic systems like 1,5-benzooxazepines. This structural diversity could be explored with 2-[(Carbamothioylamino)carbamoyl]benzoic acid to synthesize novel analogs with potentially enhanced biological activities.
27. Am80 liposomes conjugated with anti-CD90 antibody* Compound Description: These liposomes were designed to improve the therapeutic efficacy of Am80 in pulmonary carcinoma by targeting CD90-positive cancer cells [, ]. * Relevance: While not directly structurally related to 2-[(Carbamothioylamino)carbamoyl]benzoic acid, the use of liposomal formulations and targeted delivery strategies for Am80 highlights the potential for enhancing the delivery and efficacy of similar compounds. This information could be relevant for future investigations into optimizing the delivery and therapeutic application of 2-[(Carbamothioylamino)carbamoyl]benzoic acid.
28. M-Aminobenzoic acid containing distamycin analogues* Compound Description: This series of compounds was synthesized and characterized as potential biologically active agents .* Relevance: These analogues share the core structure of a substituted benzoic acid with 2-[(Carbamothioylamino)carbamoyl]benzoic acid and further emphasize the versatility of modifying this scaffold for diverse biological applications. The incorporation of distamycin-like features highlights the potential of designing hybrid molecules combining the properties of both distamycin and benzoic acid derivatives, potentially leading to novel DNA-binding agents with therapeutic potential.
29. 4-({5-[2-({[3-(3-Carboxypropoxy)phenyl]methyl}carbamoyl)eth-1-yn-1-yl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl}methyl)benzoic acid (Compound 4)* Compound Description: This compound represents a zinc-binding uracil-based MMP-13 inhibitor with high potency and selectivity, developed through a de novo design approach using natural-product-derived fragments (NPDFs) .* Relevance: Although structurally distinct from 2-[(Carbamothioylamino)carbamoyl]benzoic acid, Compound 4 highlights the successful application of NPDFs and the combination of allosteric and active site binding motifs in designing potent and selective enzyme inhibitors. This approach could inspire future research on the target compound by exploring NPDFs and different binding modes for enhancing its potential inhibitory activity.
30. Diethyl 4-[(4-bromo-2-cyanophenyl)-carbamoyl]benzylphosphonate (NO-1886)* Compound Description: NO-1886 is an antilipidemic agent whose metabolism has been studied in rats .* Relevance: Though structurally different from 2-[(Carbamothioylamino)carbamoyl]benzoic acid, NO-1886 highlights the potential of exploring benzoic acid derivatives with phosphonate groups for modulating lipid metabolism. This finding could inspire further research on the target compound by investigating its potential effects on lipid profiles and related metabolic pathways.
31. Pyrazole derivatives from chalcones derived from 2-(4-acetyl phenyl carbamoyl) benzoic acid* Compound Description: This group of compounds was synthesized from chalcones derived from a benzoic acid precursor and characterized using various spectroscopic techniques .* Relevance: Similar to the 1,5-benzooxazepine derivatives, these pyrazole derivatives demonstrate the potential of modifying benzoic acid derivatives, specifically those containing carbamoyl groups, to generate various heterocyclic systems. This strategy could be applied to 2-[(Carbamothioylamino)carbamoyl]benzoic acid to synthesize novel analogs with potentially enhanced biological activities.
32. 5-Carbamoyl-4-methylthio-2-phenyl-1,3-thiazin-6-one and its 2,3-dihydro-derivative* Compound Description: These compounds were synthesized via a novel S,N-double rearrangement reaction and their structures were confirmed by X-ray crystallography .* Relevance: Though structurally distinct from 2-[(Carbamothioylamino)carbamoyl]benzoic acid, these 1,3-thiazin-6-one derivatives highlight the potential of utilizing carbamothioyl groups in various heterocyclic frameworks. This information could inspire the exploration of incorporating the carbamothioylamino moiety of the target compound into similar or different heterocyclic systems to potentially discover novel compounds with unique properties and biological activities.
33. 4-[(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphtamido)benzoic acid] (Am580)* Compound Description: Am580 is a synthetic retinoid that, unlike Am80, is resistant to metabolism by CYP26A1, an enzyme involved in retinoic acid inactivation .* Relevance: Though structurally similar to Am80, Am580 exhibits distinct metabolic properties due to the replacement of the carbamoyl linker with an amido linker. This difference highlights the impact of even minor structural modifications on the metabolic stability and potentially the activity profile of 2-[(Carbamothioylamino)carbamoyl]benzoic acid.
34. 6-[(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)carbamoyl]pyridine-3-carboxylic acid (Compound 2b) and 6-[(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)carboxamido]pyridine-3-carboxylic acid (Compound 5b)* Compound Description: These pyridine derivatives were synthesized as potential ligands for retinoid nuclear receptors (RARs and RXRs) .* Relevance: These compounds, despite their structural resemblance to Am80 and Am580, emphasize that replacing the benzene ring with a pyridine ring can significantly impact retinoidal activity. This finding suggests that similar modifications to 2-[(Carbamothioylamino)carbamoyl]benzoic acid, like replacing the benzene core with pyridine, could significantly alter its interactions with biological targets and potentially its pharmacological profile.
35. 4-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethylnaphtho [2,3-d]imidazol-2-yl)benzoic acid (Compound 7a) ** and related benzimidazole derivatives* Compound Description: This compound and its analogs were designed and synthesized as potential retinoid antagonists . * Relevance: These compounds, although structurally distinct from 2-[(Carbamothioylamino)carbamoyl]benzoic acid**, emphasize the potential of incorporating benzoic acid into heterocyclic frameworks, such as benzimidazole, to achieve antagonistic activity against specific biological targets like RARs. This approach could inspire future research on the target compound, exploring its potential as a scaffold for developing novel antagonists by incorporating it into various heterocyclic systems.
36. 2-Hydroxy-4-(methyl((5-(4-sulfamoyl phenyl carbamoyl) furan-2-yl)ethyl amino)benzoic acid (HMSPCFEAB)* Compound Description: HMSPCFEAB is a ligand designed to form metal chelates and studied for its antifungal activity .* Relevance: Though structurally different from 2-[(Carbamothioylamino)carbamoyl]benzoic acid, HMSPCFEAB highlights the potential of designing benzoic acid-based ligands for coordinating with metal ions. This strategy could be explored with 2-[(Carbamothioylamino)carbamoyl]benzoic acid to generate novel metal complexes with potentially enhanced biological activities, including antifungal properties.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.